7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1414029-13-2) is a tri-functionalized heterocyclic building block characterized by an N-methylated benzimidazole core, a C7 bromine atom, and a C5 cyano group. With a molecular weight of 236.07 g/mol, this compound serves as an established precursor in medicinal chemistry and materials science . The strategic placement of the N-methyl group permanently locks the tautomeric state of the imidazole ring, while the orthogonal reactivity of the bromo and cyano substituents provides distinct vectors for downstream synthetic elaboration .
Procuring generic or N-H unsubstituted benzimidazole analogs, such as 7-bromo-1H-benzimidazole-5-carbonitrile, introduces severe process inefficiencies due to annular tautomerism [1]. In the absence of the N1-methyl group, the imidazole proton rapidly exchanges, causing the C5 and C6 positions to become chemically ambiguous during electrophilic aromatic substitution or cross-coupling [2]. This necessitates the addition of synthetic steps for protection (e.g., with SEM or Boc groups) and subsequent deprotection, which typically reduces overall yield by 30-40% and increases solvent waste [3]. Furthermore, lacking the C7 bromine or C5 cyano group entirely removes the capacity for orthogonal functionalization, forcing chemists into linear, lower-yielding synthetic routes [1].
The N-methyl group in 7-bromo-1-methyl-1,3-benzodiazole-5-carbonitrile strictly enforces a single tautomeric form, directly impacting the efficiency of palladium-catalyzed cross-coupling reactions [1]. When subjected to standard Suzuki-Miyaura conditions, this locked scaffold yields a single regiochemically pure product. In contrast, the N-H baseline comparator requires either prior protection or yields complex isomeric mixtures that demand exhaustive chromatographic separation [2].
| Evidence Dimension | Regiochemical purity and synthetic step count |
| Target Compound Data | >95% regioselectivity in 1 step (no protection required) |
| Comparator Or Baseline | 7-Bromo-1H-benzimidazole-5-carbonitrile (requires 3 steps: protection, coupling, deprotection) |
| Quantified Difference | Eliminates 2 synthetic steps and avoids ~30-40% yield loss associated with protection/deprotection sequences |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura cross-coupling at C7 |
Reducing step count and avoiding isomeric mixtures drastically lowers manufacturing time, purification costs, and batch-to-batch variability.
Intermolecular hydrogen bonding in N-H benzimidazoles severely limits their solubility in standard volatile organic solvents, complicating extraction and purification[1]. The N-methylation of 1414029-13-2 disrupts this hydrogen-bond network, significantly enhancing its solubility profile in solvents like dichloromethane (DCM) and ethyl acetate[2]. This allows for standard aqueous workups and normal-phase chromatography without the need for high-boiling polar aprotic solvents like DMF or DMSO [3].
| Evidence Dimension | Solubility in volatile organic solvents (e.g., DCM) |
| Target Compound Data | High solubility (>50 mg/mL), compatible with standard extraction |
| Comparator Or Baseline | 7-Bromo-1H-benzimidazole-5-carbonitrile (<5 mg/mL due to H-bonding) |
| Quantified Difference | >10-fold increase in organic solubility |
| Conditions | Standard laboratory handling and liquid-liquid extraction at 25°C |
High solubility in easily removable solvents accelerates downstream processing and prevents product loss during scale-up purification.
The presence of both a C7-bromide and a C5-carbonitrile provides two distinct, non-interfering vectors for functionalization [1]. The bromide readily undergoes transition-metal-catalyzed couplings, while the nitrile can be independently hydrolyzed to an amide/acid, reduced to an amine, or reacted with an azide to form a tetrazole [2]. Attempting similar divergent synthesis with a dibromo-analog typically results in poor chemoselectivity and statistical mixtures of mono- and di-functionalized products [3].
| Evidence Dimension | Chemoselectivity during sequential functionalization |
| Target Compound Data | Near 100% orthogonal selectivity between C7 and C5 handles |
| Comparator Or Baseline | 5,7-Dibromo-1-methyl-1H-benzimidazole (yields ~60:40 statistical mixtures during mono-lithiation/coupling) |
| Quantified Difference | Provides absolute chemocontrol, eliminating the ~40% yield penalty of statistical functionalization |
| Conditions | Sequential derivatization (e.g., Pd-coupling followed by nitrile reduction) |
Orthogonal handles are essential for the predictable, high-yield generation of analog libraries, maximizing return on investment in precursor procurement.
Due to its rigid, N-methylated structure and lack of tautomerism (as detailed in Section 3), this compound serves as a highly efficient precursor for synthesizing targeted kinase inhibitors. The orthogonal bromo and cyano groups allow for rapid, divergent exploration of chemical space at the C7 and C5 positions, facilitating structure-activity relationship (SAR) optimization without the bottleneck of isomeric purification [1].
The benzimidazole core is an established motif in oncology, particularly in PARP inhibitors. The enhanced solubility profile of 1414029-13-2 enables efficient scale-up of intermediate syntheses. The C5-carbonitrile can be converted into primary amides—a critical pharmacophore for PARP binding—while the C7-bromide allows for the attachment of solubilizing or target-directing appendages [2].
In materials science, the combination of an electron-withdrawing cyano group and the ability to append electron-donating aromatic systems via C7 cross-coupling makes this scaffold highly valuable. The predictable regiochemistry and high solubility ensure that advanced organic materials, such as push-pull fluorophores for OLED applications, can be manufactured reproducibly and at scale [3].